3,3-dimethyl-1-phenylcyclobutan-1-amine hydrochloride
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Overview
Description
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN It is a derivative of cyclobutane, featuring a phenyl group and a dimethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-phenylcyclobutan-1-one with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines.
Scientific Research Applications
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved could include binding to active sites on proteins or interfering with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbutan-1-amine hydrochloride
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
- Dicyclohexylcarbodiimide (DCC) .
Uniqueness
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with a phenyl group and dimethyl substitution. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
2694728-84-0 |
---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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